

4-(3-Bromopropyl)morpholine hydrobromide

CAS number

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Compound of Interest

Compound Name: 4-(3-Bromopropyl)morpholine hydrobromide

Cat. No.: B1342879

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An In-depth Technical Guide to **4-(3-Bromopropyl)morpholine Hydrobromide** (CAS No. 88806-06-8)

Abstract

This technical guide provides a comprehensive overview of **4-(3-Bromopropyl)morpholine hydrobromide**, identified by its Chemical Abstracts Service (CAS) number 88806-06-8.^{[1][2][3]} Intended for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, provides a robust synthesis protocol with mechanistic insights, explores its critical applications as a synthetic building block, and outlines essential safety and handling procedures. The morpholine moiety is a privileged pharmacophore in modern drug discovery, and this guide elucidates how **4-(3-Bromopropyl)morpholine hydrobromide** serves as a key intermediate for incorporating this valuable scaffold into novel therapeutic agents, particularly those targeting the central nervous system (CNS).

Chemical Identity and Physicochemical Properties

4-(3-Bromopropyl)morpholine hydrobromide is a salt form of the parent compound, 4-(3-bromopropyl)morpholine. The hydrobromide salt is often preferred in laboratory settings due to its higher stability, crystallinity, and ease of handling compared to the free base. It is crucial to distinguish this specific salt from the free base (CAS No. 125422-83-5) and other salt forms, as their molecular weights and physical properties differ significantly.^{[4][5]}

Table 1: Core Physicochemical Data for **4-(3-Bromopropyl)morpholine Hydrobromide**

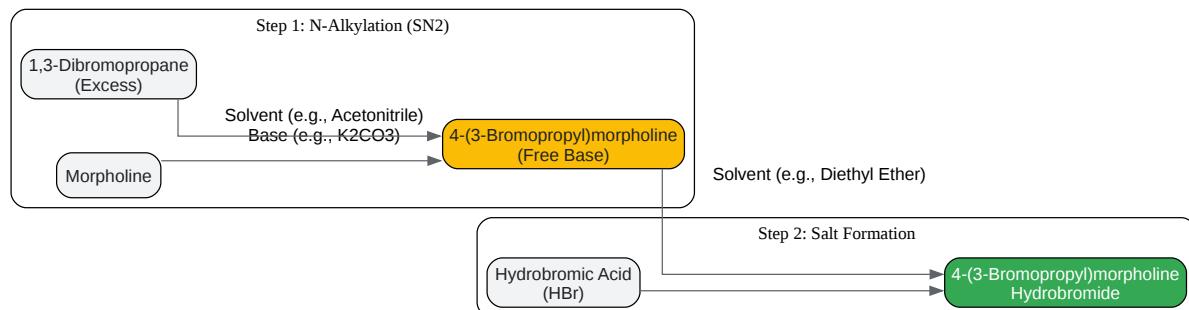
Property	Value	Source(s)
CAS Number	88806-06-8	[1] [2] [6]
Molecular Formula	C ₇ H ₁₅ Br ₂ NO (or C H ₁₄ BrNO·HBr)	[1] [2]
Molecular Weight	289.01 g/mol	[1] [2]
MDL Number	MFCD13176498	[1]
SMILES	BrCCN1CCOCC1.[H]Br	[2]
Typical Purity	≥95%	[1]
Recommended Storage	Inert atmosphere, 2-8°C	[2]

Synthesis and Mechanistic Rationale

The synthesis of **4-(3-Bromopropyl)morpholine hydrobromide** is a logical two-step process. The first step involves the formation of the free base via a nucleophilic substitution reaction, followed by salt formation with hydrobromic acid.

Synthetic Pathway Overview

The primary synthesis involves the mono-N-alkylation of morpholine with an excess of a 1,3-dihalopropanated electrophile, such as 1,3-dibromopropane. Using a molar excess of the dihaloalkane is critical to minimize the undesired dialkylation product. The resulting free base is then protonated with hydrobromic acid to yield the stable hydrobromide salt.



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Caption: Two-step synthesis of 4-(3-Bromopropyl)morpholine HBr.

Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of 4-(3-Bromopropyl)morpholine (Free Base)

- Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to a suitable polar aprotic solvent, such as acetonitrile.
 - Causality: Acetonitrile is chosen to facilitate the S_N2 reaction. Potassium carbonate acts as a non-nucleophilic base to neutralize the HBr generated in situ, preventing the protonation of the starting morpholine and driving the reaction forward.
- Addition of Electrophile: While stirring, add 1,3-dibromopropane (3.0 eq) dropwise to the mixture at room temperature.

- Causality: A significant excess of 1,3-dibromopropane is used to favor mono-alkylation over the formation of the bis-morpholino propane byproduct.
- Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,3-dibromopropane.
- Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude free base is often purified further by column chromatography.

Step 2: Formation of **4-(3-Bromopropyl)morpholine Hydrobromide**

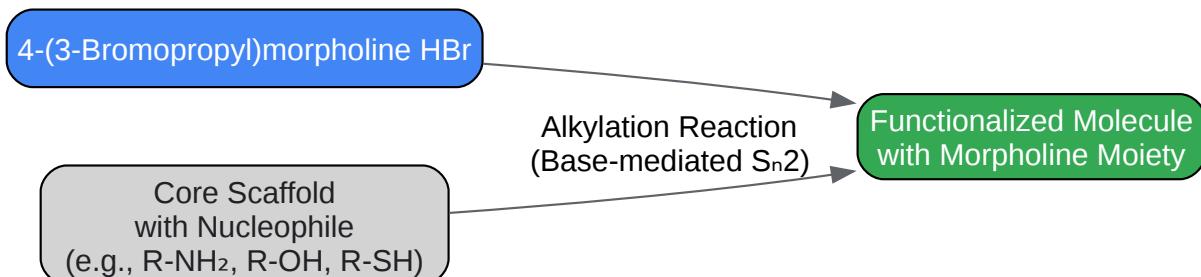
- Dissolution: Dissolve the purified 4-(3-bromopropyl)morpholine free base (1.0 eq) in a minimal amount of a non-polar solvent, such as diethyl ether or isopropanol.
- Protonation: Cool the solution in an ice bath. Slowly add a solution of hydrobromic acid (1.05 eq, e.g., 48% in water or HBr in acetic acid) dropwise with vigorous stirring.
 - Causality: The hydrobromide salt is typically insoluble in non-polar solvents, causing it to precipitate out of the solution upon formation. A slight excess of HBr ensures complete conversion.
- Isolation: A white or off-white precipitate will form. Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.
- Drying: Wash the filter cake with cold diethyl ether to remove any unreacted starting material and residual acid. Dry the product under vacuum to yield **4-(3-Bromopropyl)morpholine hydrobromide** as a stable, crystalline solid.

Applications in Drug Discovery and Organic Synthesis

The utility of this reagent lies in its bifunctional nature: the reactive bromopropyl group serves as an electrophilic handle for covalent bond formation, while the morpholine ring acts as a valuable pharmacophore.

A Versatile Synthetic Building Block

4-(3-Bromopropyl)morpholine hydrobromide is a key intermediate for introducing the morpholinopropyl moiety onto a wide range of nucleophilic scaffolds, including amines, phenols, thiols, and heterocycles. This alkylation reaction is fundamental in building more complex molecules for screening in drug discovery programs.



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Caption: General workflow for using the reagent in synthesis.

The Morpholine Moiety: A Privileged Pharmacophore

The morpholine ring is prevalent in many approved drugs and clinical candidates. Its inclusion is a strategic choice by medicinal chemists for several reasons:

- Improved Pharmacokinetics: The morpholine nitrogen has a pKa that is typically lower than other cyclic amines, which can reduce off-target toxicity. The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties.[7][8]
- Metabolic Stability: The ring is generally resistant to metabolic degradation, enhancing the half-life of a drug.[7]

- CNS Permeability: The physicochemical properties of the morpholine ring can help molecules cross the blood-brain barrier (BBB), making it a valuable component in drugs targeting CNS disorders.[8]
- Target Engagement: The ring can serve as a rigid scaffold to correctly orient other functional groups for optimal interaction with biological targets like kinases and G-protein coupled receptors.[7][8]

Recent reviews highlight the broad pharmacological activities of morpholine-containing compounds in areas such as neurodegenerative diseases, cancer, and inflammation.[7][9][10]

Safety, Handling, and Storage

As with any reactive chemical, proper safety protocols must be followed when handling **4-(3-Bromopropyl)morpholine hydrobromide**.

Table 2: GHS Hazard and Precautionary Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[2]
Signal Word	Warning	[2]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[2]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2] [11]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust. Eyewash stations and safety showers should be readily accessible. [\[12\]](#)[\[13\]](#)
- Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
- Hygiene: Wash hands thoroughly after handling.[\[11\]](#) Do not eat, drink, or smoke in the laboratory.

Storage

- Store in a tightly-closed container in a cool, dry, and well-ventilated area.[[11](#)]
- The recommended storage temperature is between 2°C and 8°C.[[2](#)]
- Keep away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

4-(3-Bromopropyl)morpholine hydrobromide (CAS No. 88806-06-8) is more than just a chemical with a registration number; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the inherent value of its morpholine pharmacophore make it an indispensable building block for the synthesis of next-generation therapeutics. This guide provides the foundational knowledge required for its safe and effective use in research and development, empowering scientists to leverage its properties in the rational design of novel, high-impact drug candidates.

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